![molecular formula C18H12Cl2N6O B2795278 4-chloro-N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 890938-68-8](/img/structure/B2795278.png)
4-chloro-N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
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Overview
Description
The compound “4-chloro-N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide” is a complex organic molecule that contains a pyrazolo[3,4-d]pyrimidine core . This core is a fused nitrogen-containing heterocyclic ring system, which is considered a privileged core skeleton in biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, related compounds with a pyrazolo[3,4-d]pyrimidine core have been synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, along with chlorophenyl and benzohydrazide groups .Scientific Research Applications
Anticancer Activity
The synthesis and characterization of this compound have been investigated in the context of anticancer activity. Researchers have tethered it with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group. The resulting derivatives were tested in vitro against various cancer cell lines. Some compounds demonstrated good to moderate anticancer activity, particularly against renal cancer cell lines .
Visible-Light-Induced Degradation Studies
4-Chloro-N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide has been used as a substrate in visible-light-induced degradation studies of phenolic compounds. These studies were conducted in an aqueous suspension of pure TiO2. The compound’s behavior under visible light provides insights into its potential environmental applications .
Antitubercular Activity
Exploration of related pyrazolopyrimidine derivatives revealed that 4-chloro-N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide may exhibit anti-tubercular activity. The substitution pattern (3-halo vs. 4-halo) influences its effectiveness against tuberculosis .
Synthesis of Pyrazoline Derivatives
Researchers have synthesized pyrazoline derivatives using a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride. This compound was part of the synthetic process, and its behavior was monitored during the reaction. Although the results were statistically insignificant, they contribute to our understanding of its reactivity .
Bioisostere of Natural Purine
Due to its pyrazolopyrimidine core, this compound is considered a bioisostere of natural purine. Bioisosteres play a crucial role in drug design and optimization. Understanding its structural similarities to purines can guide further research and drug development .
Other Potential Pharmacological Effects
While the above applications are well-documented, this compound’s pharmacological potential extends beyond the listed fields. It may have effects related to antiviral, antimicrobial, and CNS-related conditions. Further investigations are warranted to explore these additional therapeutic effects .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates . AchE is a principal enzyme that hydrolyzes acetylcholine, a neurotransmitter essential for normal nerve impulse transmission .
Mode of Action
For instance, similar compounds have been found to reduce AchE activity, affecting normal nerve pulses’ transmission and leading to behavioral changes and body movement impairment .
Biochemical Pathways
Compounds with similar structures have been associated with the production of reactive oxygen species (ros) and oxidative stress . Overexpression of ROS and increased oxidative stress can negatively affect different cellular components .
Result of Action
Similar compounds have been found to reduce ache activity, leading to behavioral changes and body movement impairment .
properties
IUPAC Name |
4-chloro-N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N6O/c19-12-6-4-11(5-7-12)18(27)25-24-16-15-9-23-26(17(15)22-10-21-16)14-3-1-2-13(20)8-14/h1-10H,(H,25,27)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZZWNITBOFMJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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